N1,N6-Didocosyl-N1,N1,N6,N6-tetramethylhexane-1,6-diaminium bromide
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Overview
Description
N1,N6-Didocosyl-N1,N1,N6,N6-tetramethylhexane-1,6-diaminium bromide is a quaternary ammonium compound with the molecular formula C₃₄H₇₄Br₂N₂. It is known for its surfactant properties and is used in various industrial and scientific applications. The compound is characterized by its long hydrophobic dodecyl chains and a hydrophilic quaternary ammonium head, making it an effective agent in reducing surface tension.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N6-Didocosyl-N1,N1,N6,N6-tetramethylhexane-1,6-diaminium bromide typically involves the quaternization of N,N,N’,N’-tetramethyl-1,6-hexanediamine with dodecyl bromide. The reaction is carried out in an inert atmosphere to prevent oxidation and at room temperature to ensure the stability of the product. The reaction can be represented as follows:
N,N,N’,N’-tetramethyl-1,6-hexanediamine+2dodecyl bromide→N1,N6-Didocosyl-N1,N1,N6,N6-tetramethylhexane-1,6-diaminium bromide
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed under controlled conditions. The reaction mixture is typically stirred for several hours to ensure complete quaternization. The product is then purified through recrystallization or other separation techniques to obtain a high-purity compound.
Chemical Reactions Analysis
Types of Reactions
N1,N6-Didocosyl-N1,N1,N6,N6-tetramethylhexane-1,6-diaminium bromide primarily undergoes substitution reactions due to the presence of the quaternary ammonium group. It can also participate in ion-exchange reactions.
Common Reagents and Conditions
Substitution Reactions: These reactions often involve nucleophiles such as hydroxide ions or other anions that can replace the bromide ions.
Ion-Exchange Reactions: These reactions typically occur in aqueous solutions where the compound can exchange its bromide ions with other anions present in the solution.
Major Products
The major products of these reactions depend on the specific reagents used. For example, in a substitution reaction with hydroxide ions, the product would be a hydroxide salt of the compound.
Scientific Research Applications
Chemistry
In chemistry, N1,N6-Didocosyl-N1,N1,N6,N6-tetramethylhexane-1,6-diaminium bromide is used as a phase transfer catalyst. Its ability to transfer reactants between different phases (e.g., from aqueous to organic) makes it valuable in various organic synthesis reactions.
Biology
In biological research, this compound is used as a surfactant to solubilize proteins and other biomolecules. Its amphiphilic nature allows it to interact with both hydrophobic and hydrophilic molecules, facilitating their study in aqueous solutions.
Medicine
In medicine, this compound is explored for its antimicrobial properties. It can disrupt microbial cell membranes, making it a potential candidate for disinfectants and antiseptics.
Industry
Industrially, this compound is used in the formulation of detergents and cleaning agents. Its surfactant properties help in the removal of dirt and grease from surfaces.
Mechanism of Action
The mechanism of action of N1,N6-Didocosyl-N1,N1,N6,N6-tetramethylhexane-1,6-diaminium bromide involves its interaction with cell membranes. The long hydrophobic chains insert into the lipid bilayer, disrupting the membrane structure and leading to cell lysis. This property is particularly useful in its antimicrobial applications.
Comparison with Similar Compounds
Similar Compounds
- N1,N6-Didodecyl-N1,N1,N6,N6-tetramethylhexane-1,6-diaminium bromide
- N1,N6-Dioctyl-N1,N1,N6,N6-tetramethylhexane-1,6-diaminium bromide
Uniqueness
N1,N6-Didocosyl-N1,N1,N6,N6-tetramethylhexane-1,6-diaminium bromide is unique due to its longer dodecyl chains compared to similar compounds. This results in enhanced surfactant properties and greater efficacy in disrupting cell membranes. Its specific structure also allows for more effective phase transfer catalysis in organic synthesis.
Properties
Molecular Formula |
C54H114Br2N2 |
---|---|
Molecular Weight |
951.3 g/mol |
IUPAC Name |
docosyl-[6-[docosyl(dimethyl)azaniumyl]hexyl]-dimethylazanium;dibromide |
InChI |
InChI=1S/C54H114N2.2BrH/c1-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-43-47-51-55(3,4)53-49-45-46-50-54-56(5,6)52-48-44-42-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-2;;/h7-54H2,1-6H3;2*1H/q+2;;/p-2 |
InChI Key |
ZDJIVBDAYYVJEN-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCC[N+](C)(C)CCCCCC[N+](C)(C)CCCCCCCCCCCCCCCCCCCCCC.[Br-].[Br-] |
Origin of Product |
United States |
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